3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine
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Overview
Description
3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine typically involves the reaction of 2-(Trifluoromethyl)pyrimidine with benzylamine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyrimidine derivative is reacted with benzylamine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Trifluoromethyl-pyrimidin-5-yl)-propanal
- 3-(2-Trifluoromethyl-pyrimidin-5-yl)-propionic acid
- 2-(Trifluoromethyl)pyrimidin-5-ylboronic acid
Uniqueness
Compared to similar compounds, 3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine is unique due to its benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10F3N3 |
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Molecular Weight |
253.22 g/mol |
IUPAC Name |
[3-[2-(trifluoromethyl)pyrimidin-5-yl]phenyl]methanamine |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)11-17-6-10(7-18-11)9-3-1-2-8(4-9)5-16/h1-4,6-7H,5,16H2 |
InChI Key |
CULNMXKBBREUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(N=C2)C(F)(F)F)CN |
Origin of Product |
United States |
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